Cas no 620570-09-4 (WAY-312858)

WAY-312858 structure
WAY-312858 structure
Product name:WAY-312858
CAS No:620570-09-4
MF:C16H16ClFN2O3S
MW:370.83
CID:5090528
PubChem ID:1177953

WAY-312858 Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-(3-chloro-6-fluorobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate
    • 1-Piperazinecarboxylic acid, 4-[(3-chloro-6-fluorobenzo[b]thien-2-yl)carbonyl]-, ethyl ester
    • WAY-312858
    • ethyl 4-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)piperazine-1-carboxylate
    • AKOS000806246
    • SR-01000270719
    • 620570-09-4
    • HY-W674624
    • HMS1428G16
    • DA-59105
    • SR-01000270719-1
    • STK807318
    • IDI1_011183
    • TS-10022
    • ethyl 4-[(3-chloro-6-fluoro-1-benzothiophen-2-yl)carbonyl]piperazine-1-carboxylate
    • ethyl 4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate
    • CS-0758122
    • IFLab1_005780
    • F76781
    • Inchi: 1S/C16H16ClFN2O3S/c1-2-23-16(22)20-7-5-19(6-8-20)15(21)14-13(17)11-4-3-10(18)9-12(11)24-14/h3-4,9H,2,5-8H2,1H3
    • InChI Key: YAURUBLPBWWRPH-UHFFFAOYSA-N
    • SMILES: N1(C(OCC)=O)CCN(C(C2SC3=CC(F)=CC=C3C=2Cl)=O)CC1

Computed Properties

  • Exact Mass: 370.0554194g/mol
  • Monoisotopic Mass: 370.0554194g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 490
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.1Ų
  • XLogP3: 3.5

WAY-312858 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P024HH4-10mg
Ethyl 4-(3-chloro-6-fluorobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate
620570-09-4 98%
10mg
$483.00 2024-04-22
1PlusChem
1P024HH4-50mg
Ethyl 4-(3-chloro-6-fluorobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate
620570-09-4 95%
50mg
$1373.00 2023-12-16
Aaron
AR024HPG-25mg
Ethyl 4-(3-chloro-6-fluorobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate
620570-09-4 95%
25mg
$825.00 2025-02-13
Aaron
AR024HPG-50mg
Ethyl 4-(3-chloro-6-fluorobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate
620570-09-4 95%
50mg
$1403.00 2025-02-13
1PlusChem
1P024HH4-25mg
Ethyl 4-(3-chloro-6-fluorobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate
620570-09-4 95%
25mg
$809.00 2023-12-16
Ambeed
A1598845-50mg
Ethyl 4-(3-chloro-6-fluorobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate
620570-09-4 95%
50mg
$1466.0 2025-02-28
Aaron
AR024HPG-5mg
Ethyl 4-(3-chloro-6-fluorobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate
620570-09-4 95%
5mg
$286.00 2025-02-13
1PlusChem
1P024HH4-5mg
Ethyl 4-(3-chloro-6-fluorobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate
620570-09-4 98%
5mg
$302.00 2024-04-22
Ambeed
A1598845-10mg
Ethyl 4-(3-chloro-6-fluorobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate
620570-09-4 95%
10mg
$508.0 2025-02-28
Ambeed
A1598845-25mg
Ethyl 4-(3-chloro-6-fluorobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate
620570-09-4 95%
25mg
$864.0 2025-02-28

Additional information on WAY-312858

Recent Advances in the Study of WAY-312858 (620570-09-4): A Comprehensive Research Brief

WAY-312858 (CAS: 620570-09-4) is a compound of significant interest in the field of chemical biology and pharmaceutical research. This small molecule has garnered attention due to its potential therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models. This research brief aims to provide an updated overview of the latest findings related to WAY-312858, highlighting its chemical properties, biological activity, and potential clinical applications.

WAY-312858 was initially identified as a potent and selective modulator of certain receptor systems, making it a promising candidate for drug development. The compound's chemical structure, characterized by its unique molecular framework (620570-09-4), allows for specific interactions with target proteins, leading to downstream effects that are of therapeutic relevance. Recent publications have explored its role in modulating cellular signaling pathways, with a particular focus on its ability to influence disease-related processes such as inflammation, neurodegeneration, and cancer progression.

One of the key areas of investigation has been the pharmacokinetic profile of WAY-312858. Studies have demonstrated its favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its potential use as a therapeutic agent. For instance, research has shown that WAY-312858 exhibits good oral bioavailability and stability in physiological conditions, making it suitable for further development. Additionally, its ability to cross the blood-brain barrier has been confirmed, opening avenues for its application in central nervous system (CNS) disorders.

In preclinical models, WAY-312858 has shown promising results in various disease contexts. For example, in models of neurodegenerative diseases, the compound has been observed to reduce pathological markers and improve cognitive function. Similarly, in cancer models, WAY-312858 has demonstrated anti-proliferative effects, suggesting its potential as an adjunct therapy. These findings are supported by robust in vitro and in vivo data, which underscore the compound's therapeutic potential. However, further studies are needed to validate these effects in clinical settings and to address any potential safety concerns.

The synthesis and optimization of WAY-312858 have also been a focus of recent research. Advances in synthetic chemistry have enabled the production of derivatives with improved potency and selectivity. Structure-activity relationship (SAR) studies have identified key modifications that enhance the compound's efficacy while minimizing off-target effects. These developments are crucial for the eventual translation of WAY-312858 into a clinically viable drug candidate.

Despite the promising data, challenges remain in the development of WAY-312858. Issues such as dose optimization, long-term toxicity, and potential drug-drug interactions need to be thoroughly investigated. Moreover, the precise molecular targets of WAY-312858 and its downstream effects require further elucidation to fully understand its therapeutic potential. Collaborative efforts between academia and industry will be essential to address these challenges and advance the compound through the drug development pipeline.

In conclusion, WAY-312858 (620570-09-4) represents a compelling area of research in the chemical biology and pharmaceutical fields. Its unique properties and promising preclinical results highlight its potential as a therapeutic agent for various diseases. Continued research and development efforts will be critical to unlocking its full potential and bringing it closer to clinical application. This brief serves as a snapshot of the current state of knowledge and underscores the importance of further investigation into this intriguing compound.

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